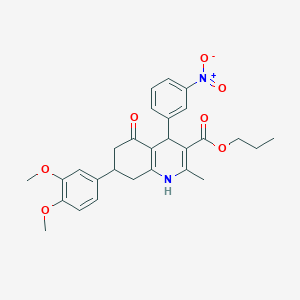
N,N-dibutylimidodicarbonimidic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIBUTYL-1-CARBAMIMIDAMIDOMETHANIMIDAMIDE is a chemical compound known for its unique structure and properties It belongs to the class of carbamimidamides, which are characterized by the presence of the carbamimidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIBUTYL-1-CARBAMIMIDAMIDOMETHANIMIDAMIDE typically involves the reaction of dibutylamine with a suitable carbamimidamide precursor under controlled conditions. One common method involves the use of a catalyst such as Rh/I in the presence of N-methylpyrrolidone and decane. The reaction is carried out under a CO2 and H2 atmosphere at elevated temperatures (around 100°C) for 24 hours .
Industrial Production Methods
Industrial production of N,N-DIBUTYL-1-CARBAMIMIDAMIDOMETHANIMIDAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-DIBUTYL-1-CARBAMIMIDAMIDOMETHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dibutylcarbamimidamide oxides, while substitution reactions can produce a variety of substituted carbamimidamides.
Scientific Research Applications
N,N-DIBUTYL-1-CARBAMIMIDAMIDOMETHANIMIDAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N,N-DIBUTYL-1-CARBAMIMIDAMIDOMETHANIMIDAMIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved in its mechanism of action include binding to enzymes and receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-DIBUTYL-1-CARBAMIMIDAMIDOMETHANIMIDAMIDE include:
- N,N-Dimethylformamide
- N,N-Dimethylacetamide
- N,N-Dibutylformamide
Uniqueness
N,N-DIBUTYL-1-CARBAMIMIDAMIDOMETHANIMIDAMIDE is unique due to its specific structure and functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C10H23N5 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1,1-dibutyl-3-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C10H23N5/c1-3-5-7-15(8-6-4-2)10(13)14-9(11)12/h3-8H2,1-2H3,(H5,11,12,13,14) |
InChI Key |
DRFIDKXKHBUJDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B11635993.png)
![Furan-2-yl(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11635994.png)
![4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11636004.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636010.png)
![Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11636015.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)

![3-(2-{(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B11636028.png)
![N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11636039.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636041.png)
![(5E)-1-acetyl-5-[(2-hydroxy-6-methylquinolin-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11636044.png)
![N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11636048.png)
![Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate](/img/structure/B11636058.png)
![4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11636060.png)
